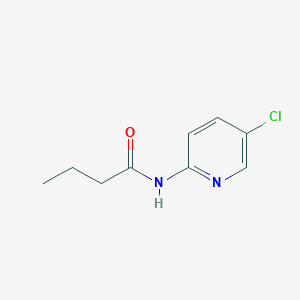![molecular formula C12H20N2O5 B274633 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid](/img/structure/B274633.png)
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the field of cancer treatment. This compound belongs to the class of molecules known as proteasome inhibitors, which have been found to have anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves the inhibition of proteasome activity. Proteasomes are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which can lead to the accumulation of damaged proteins and ultimately, cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in lab experiments is its ability to inhibit proteasome activity, which makes it a potential candidate for the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound requires expertise in organic chemistry, which may limit its availability to researchers who do not have this expertise.
Future Directions
There are many potential future directions for research on 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid. One area of research could focus on the development of new cancer therapies that utilize this compound. Additionally, research could be conducted to explore the anti-inflammatory properties of this compound. Further studies could also be conducted to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of ethyl 4-piperidone-4-carboxylate with ethyl chloroformate to form ethyl 4-(chlorocarbonyl)piperidine-4-carboxylate. This intermediate is then reacted with L-leucine to form the final product, this compound.
Scientific Research Applications
The potential applications of 4-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-4-oxobutanoic acid in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the activity of proteasomes, which are cellular structures responsible for breaking down proteins. Inhibition of proteasome activity can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. This mechanism of action makes this compound a potential candidate for the development of new cancer therapies.
properties
Molecular Formula |
C12H20N2O5 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-[(1-ethoxycarbonylpiperidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-2-19-12(18)14-7-5-9(6-8-14)13-10(15)3-4-11(16)17/h9H,2-8H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
PSSYMPCFLADNIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)